Isotadeonal

概要

説明

Isotadeonal is a drimane sesquiterpene aldehyde, a type of naturally occurring compound found in various plants. It is known for its biological activities, including antifungal properties. The compound is structurally related to other drimane sesquiterpenes, such as polygodial and warburganal.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of isotadeonal typically involves the oxidation of methyl (±)-9-epidrimenate with selenium dioxide at the C-12 position to yield an aldehyde ester. The aldehyde group is then protected by forming an acetal, and the methoxycarbonyl group is transformed into a formyl group. Hydrolysis of the acetal group ultimately gives this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

化学反応の分析

Types of Reactions

Isotadeonal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form other drimane sesquiterpenes, such as warburganal.

Reduction: Reduction of this compound with sodium borohydride in methanol yields drimane sesquiterpene alcohols.

Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Selenium dioxide is commonly used for the oxidation of methyl (±)-9-epidrimenate to form this compound.

Reduction: Sodium borohydride in methanol is used for the reduction of this compound to drimane sesquiterpene alcohols.

Major Products Formed

Warburganal: Formed through the oxidation of this compound.

Drimane Sesquiterpene Alcohols: Formed through the reduction of this compound.

科学的研究の応用

Medicinal Chemistry

Isotadeonal has shown promising antifungal properties, particularly against Candida species. Recent studies have highlighted its efficacy when used in combination with other compounds, enhancing its therapeutic potential.

Case Study: Antifungal Activity

A study investigated the antifungal activity of this compound and its derivatives against several Candida species isolated from candidemia patients. The results indicated that this compound exhibited significant antifungal effects, with minimal inhibitory concentration (MIC) values ranging from 12 to 50 µg/mL for the derived alcohols produced through biotransformation processes .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 12-50 | Candida albicans |

| Drimendiol | 12-50 | C. krusei |

| Epidrimendiol | 12-50 | C. glabrata |

This study emphasizes the importance of this compound as a lead compound for developing novel antifungal agents.

Biotransformation Studies

Biotransformation processes involving this compound have been explored to yield novel bioactive compounds. For instance, the reduction of this compound using sodium borohydride in methanol has produced drimane sesquiterpenoid alcohols with enhanced biological activity .

Data Table: Biotransformation Products

| Original Compound | Product | Yield (%) |

|---|---|---|

| This compound | Drimendiol | 19.4 |

| This compound | Epidrimendiol | 35 |

These transformations not only showcase the versatility of this compound but also highlight its potential in natural product synthesis.

Nanotechnology Applications

This compound's properties have led to its incorporation into nanotechnology, particularly in the development of nanoparticles for biomedical applications. Its ability to form complexes with metal ions has been utilized to create polyphenol-containing nanoparticles that exhibit antioxidant and anticancer activities.

Case Study: Polyphenol-Containing Nanoparticles

Research has demonstrated that nanoparticles synthesized using this compound derivatives can be used for drug delivery and disease treatment . The interactions between this compound and metal ions facilitate the formation of stable nanoparticles, which can be tailored for specific biomedical applications.

| Application | Description |

|---|---|

| Drug Delivery | Enhanced stability and targeted delivery |

| Antioxidant Activity | Scavenging free radicals |

| Cancer Therapy | Targeted destruction of cancer cells |

Future Research Directions

Further research on this compound should focus on:

- Mechanistic Studies : Understanding the molecular mechanisms underlying its antifungal and anticancer activities.

- Formulation Development : Creating effective drug formulations incorporating this compound derivatives.

- Interdisciplinary Applications : Exploring its use in combination therapies and novel delivery systems in nanomedicine.

作用機序

The mechanism of action of isotadeonal involves the inhibition of the enzyme lanosterol 14-alpha demethylase, which is crucial for ergosterol synthesis in fungi. By binding to the catalytic pocket of this enzyme, this compound disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to antifungal effects .

類似化合物との比較

Similar Compounds

Polygodial: Another drimane sesquiterpene aldehyde with antifungal properties.

Warburganal: A compound structurally related to isotadeonal, formed through its oxidation.

Drimenol: A drimane sesquiterpene alcohol obtained by the reduction of this compound.

Uniqueness

This compound is unique due to its specific configuration and the ability to serve as a precursor for other biologically active drimane sesquiterpenes. Its non-pungent nature compared to polygodial makes it a more attractive candidate for drug development .

生物活性

Isotadeonal, a drimane sesquiterpene aldehyde derived from the bark of Drimys winteri, has garnered attention for its diverse biological activities, particularly against fungal pathogens such as Candida species. This article reviews the biological activity of this compound, highlighting its antifungal properties, potential mechanisms of action, and related case studies.

Chemical Structure and Properties

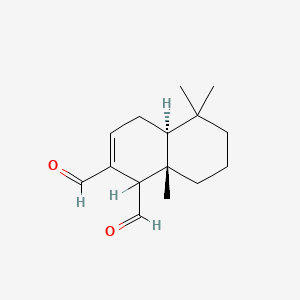

This compound is characterized by its unique drimane skeleton, which is essential for its biological activity. The compound's structure can be represented as follows:

- Chemical Formula : C15H24O

- Molecular Weight : 224.36 g/mol

The compound's configuration plays a significant role in its interactions with biological targets.

In Vitro Studies

This compound has demonstrated significant antifungal activity against various Candida species. In a study conducted on isolates from candidemia patients in Chilean hospitals, this compound exhibited fungistatic and fungicidal properties with minimum inhibitory concentrations (MIC) ranging from 1.9 to 15.0 µg/mL depending on the strain tested .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 1.9 - 15.0 | Fungistatic/Fungicidal |

| Polygodial | 3.75 - 15.0 | Fungistatic |

| Drimenol | Not specified | Variable |

In a comparative analysis, this compound was found to be less irritating than its epimer, polygodial, making it a promising candidate for further drug development aimed at treating candidiasis with fewer side effects .

Molecular dynamics simulations suggest that this compound and other drimane sesquiterpenoids may inhibit ergosterol synthesis by binding to the catalytic pocket of lanosterol 14-alpha demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis . This inhibition disrupts fungal cell integrity and function.

Case Studies and Research Findings

-

Antifungal Efficacy Against Candidiasis :

A study evaluated the antifungal properties of this compound against six Candida strains isolated from candidemia patients. Results indicated that this compound effectively inhibited fungal growth at low concentrations, demonstrating its potential as an antifungal agent . -

Biotransformation Studies :

Research involving the biotransformation of this compound using the fungus Cladosporium antarcticum yielded novel derivatives with enhanced biological activity. The biotransformed products showed improved antifungal properties compared to this compound alone, suggesting that microbial transformation can enhance the bioactivity of natural products . -

Comparative Analysis with Other Compounds :

This compound was compared with other drimane compounds such as drimenol and polygodial in terms of their antifungal activities. While polygodial exhibited strong activity, this compound's lower irritancy profile presents it as a favorable alternative for therapeutic applications .

特性

IUPAC Name |

(4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12?,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJUJOFIHHNCSV-RGPPAHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C(C2C=O)C=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5956-39-8 | |

| Record name | Isotadeonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。